molecular formula C26H24N2O4S B2446017 3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 894874-35-2

3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No.: B2446017
CAS No.: 894874-35-2
M. Wt: 460.55
InChI Key: YDVXIHLXCRJALF-UHFFFAOYSA-N
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Description

3'-(3,5-Dimethylphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a useful research compound. Its molecular formula is C26H24N2O4S and its molecular weight is 460.55. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1'-[(4-methylphenyl)methyl]-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S/c1-17-8-10-20(11-9-17)15-27-23-7-5-4-6-22(23)26(25(27)30)28(24(29)16-33(26,31)32)21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVXIHLXCRJALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4(=O)=O)C5=CC(=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a spiro-indole structure fused with a thiazolidine ring, which is known for conferring unique biological properties. The presence of dimethyl and methyl groups enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that certain analogs can effectively scavenge free radicals and reduce oxidative stress markers in cellular models. The antioxidant activity is crucial as it may protect cells from oxidative damage associated with various diseases.

Anti-inflammatory Effects

Compounds related to the target molecule have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory conditions.

Anticancer Potential

Preliminary studies have suggested that the compound may inhibit the proliferation of cancer cells. For example, analogs have shown effectiveness against melanoma cells by inducing apoptosis and inhibiting cell migration.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX and LOX
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antioxidant Efficacy

In a study conducted on B16F10 melanoma cells, analogs were tested for their ability to inhibit melanin production, which is often linked to oxidative stress. The results indicated that certain derivatives significantly reduced melanin levels by modulating intracellular signaling pathways related to oxidative stress.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds. The study demonstrated that these compounds could significantly lower levels of TNF-alpha and IL-6 in vitro, suggesting their potential utility in treating autoimmune diseases.

Mechanistic Insights

Mechanistic studies using molecular docking simulations have revealed that the compound interacts with key enzymes involved in inflammation and cancer progression. For instance, binding affinities were assessed for tyrosinase inhibition, showing that the compound could compete effectively with known inhibitors like kojic acid.

Table 2: Binding Affinities of Compounds

CompoundBinding Affinity (kcal/mol)Reference
Target Compound-8.5
Kojic Acid-7.0

Q & A

Basic: What synthetic strategies are commonly employed for constructing the spiro[indole-thiazolidine] core in this compound?

The spiro[indole-thiazolidine] scaffold is typically synthesized via multi-step reactions involving cyclocondensation and spiro-annulation. Key steps include:

  • Indole ring formation : Acid-catalyzed cyclization of substituted anilines with ketones or aldehydes.
  • Thiazolidine ring construction : Reaction of the indole intermediate with thiourea derivatives under basic conditions to form the fused thiazolidine ring.
  • Spiro-annulation : Use of coupling agents (e.g., DCC) to link the indole and thiazolidine moieties at the spiro carbon.
    Critical parameters include protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) and solvent selection (polar aprotic solvents like DMF enhance reaction rates) .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions and spiro connectivity. For example, the absence of NH protons in the thiazolidine ring confirms successful spiro-annulation .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region, particularly for dimethylphenyl groups .
  • X-ray Crystallography : Definitive confirmation of the spiro geometry and bond angles (e.g., C-S-C bond in the thiazolidine ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, especially for high-molecular-weight derivatives .

Advanced: How can reaction conditions be optimized to improve yield in the final spiro-annulation step?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in spiro-annulation.
  • Solvent Effects : Use of toluene or dichloromethane improves solubility of aromatic intermediates, reducing side reactions .
  • Temperature Control : Stepwise heating (e.g., 60°C → 100°C) minimizes thermal degradation.
  • Additives : Molecular sieves (3Å) absorb byproducts like water, shifting equilibrium toward product formation .

Advanced: How should researchers address contradictions in reported spectral data for derivatives of this compound?

  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., 3-(phenylthio)-1H-indole derivatives ).
  • Computational Modeling : Density Functional Theory (DFT) calculations predict chemical shifts and coupling constants, resolving ambiguities in experimental data .
  • Reproducibility Tests : Repeat synthesis under standardized conditions (e.g., inert atmosphere) to isolate batch-specific artifacts .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Anti-inflammatory Potential : Inhibition of COX-2 enzyme activity measured via ELISA.
  • Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent Variation : Systematically modify substituents (e.g., replace 3,5-dimethylphenyl with fluorophenyl) to assess steric/electronic effects .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions with target proteins (e.g., kinase domains) .
  • Metabolic Stability : Evaluate microsomal half-life (e.g., rat liver microsomes) to guide lead optimization .

Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

  • LogP Calculation : Use SwissADME or MarvinSuite to estimate partition coefficients, critical for bioavailability .
  • Solubility Prediction : ALOGPS 2.1 models aqueous solubility based on molecular descriptors.
  • pKa Estimation : SPARC online calculator predicts ionization states at physiological pH .

Advanced: How can researchers resolve discrepancies in crystallographic data for polymorphic forms?

  • Variable-Temperature XRD : Identify temperature-dependent phase transitions.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain polymorphism .
  • Synchrotron Radiation : High-resolution data collection at facilities like APS (Argonne) improves accuracy for low-symmetry crystals .

Basic: What are the critical stability considerations for storing this compound?

  • Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the thiazolidine ring.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the tetrone moiety.
  • Temperature : Long-term storage at –20°C in anhydrous DMSO or DMF .

Advanced: What strategies mitigate regioselectivity challenges in functionalizing the indole ring?

  • Directed Ortho-Metalation : Use directing groups (e.g., sulfonamides) to control substitution patterns .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., NH of indole with Boc groups) during synthesis .
  • Microwave-Assisted Synthesis : Enhances regioselectivity via rapid, uniform heating in polar solvents .

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